molecular formula C14H16ClN3 B1358534 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine CAS No. 902836-42-4

4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine

Cat. No.: B1358534
CAS No.: 902836-42-4
M. Wt: 261.75 g/mol
InChI Key: RRRIXLCXVVGUTG-UHFFFAOYSA-N
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Description

4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine is an organic compound belonging to the class of diphenylmethanes. This compound is characterized by the presence of a piperidine ring substituted with a pyrazole moiety and a chlorophenyl group.

Preparation Methods

The synthesis of 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine typically involves multiple steps. One common method includes the reaction of (4-chlorophenyl)(pyridine-2-yl)methanol with trichloroacetonitrile in an organic solvent in the presence of a base catalyst. This is followed by the reaction with tert-butyl-4-hydroxypiperidine-1-carboxylate under the presence of an organic solvent and Lewis acid, and finally, deprotection using acid . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine undergoes various chemical reactions, including:

Scientific Research Applications

4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine involves its interaction with specific molecular targets. It is known to regulate the abundance of compartmentalized pools of its regulatory subunits through phosphorylation. This regulation affects various pathways, including those involved in platelet aggregation and other cellular processes .

Comparison with Similar Compounds

4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine is unique due to its specific structural features. Similar compounds include:

Properties

IUPAC Name

4-[4-(2-chlorophenyl)pyrazol-1-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3/c15-14-4-2-1-3-13(14)11-9-17-18(10-11)12-5-7-16-8-6-12/h1-4,9-10,12,16H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRIXLCXVVGUTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=C(C=N2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30639948
Record name 4-[4-(2-Chlorophenyl)-1H-pyrazol-1-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30639948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902836-42-4
Record name 4-[4-(2-Chlorophenyl)-1H-pyrazol-1-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30639948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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